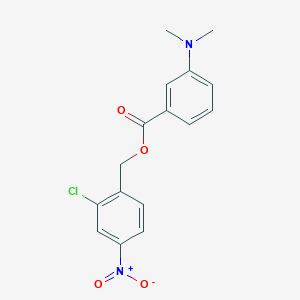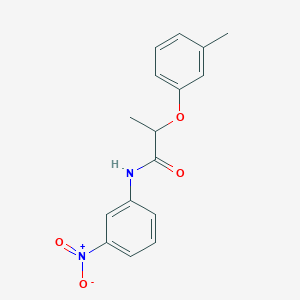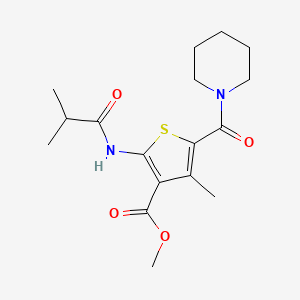
2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate
Overview
Description
2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate is an organic compound that features both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzyl alcohol to form 2-chloro-4-nitrobenzyl alcohol. This intermediate is then esterified with 3-(dimethylamino)benzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Ester hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is 2-chloro-4-aminobenzyl 3-(dimethylamino)benzoate.
Ester hydrolysis: The products are 2-chloro-4-nitrobenzyl alcohol and 3-(dimethylamino)benzoic acid.
Scientific Research Applications
2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro and amine groups can participate in redox reactions, affecting cellular processes. The ester linkage allows for hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzyl alcohol
- 3-(dimethylamino)benzoic acid
- 2-chloro-4-aminobenzyl 3-(dimethylamino)benzoate
Uniqueness
2-chloro-4-nitrobenzyl 3-(dimethylamino)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 3-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-18(2)13-5-3-4-11(8-13)16(20)23-10-12-6-7-14(19(21)22)9-15(12)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKXKDYKQIJYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-triethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4209150.png)

![N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide](/img/structure/B4209153.png)
![2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4209161.png)
![N~2~-{3-[(Dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4209172.png)
![2-[3-(4-benzyl-1-piperidinyl)propoxy]benzonitrile oxalate](/img/structure/B4209177.png)

![methyl 3-[({[5-{[(furan-2-ylcarbonyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4209186.png)
![METHYL 7-(2-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4209189.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4209221.png)
![ethyl [2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4209230.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-(benzyloxy)benzamide](/img/structure/B4209237.png)
![N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4209241.png)

